molecular formula C11H14N2O2S B182955 N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 53983-80-5

N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No. B182955
CAS RN: 53983-80-5
M. Wt: 238.31 g/mol
InChI Key: KQYODQYERBKKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine, also known as BBTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBTA is a heterocyclic compound that contains a benzothiazole ring and a butyl group attached to it.

Mechanism of Action

The mechanism of action of N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in cancer cell growth and proliferation. N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has been shown to have cytotoxic effects on cancer cells, including breast cancer cells and leukemia cells. In addition, N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine in lab experiments is its relatively simple synthesis method. In addition, N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has shown promising results in various studies, indicating its potential as a useful compound in various fields. However, one limitation of using N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine is its potential toxicity, particularly in high concentrations.

Future Directions

There are several future directions for research involving N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another potential direction is to explore its potential applications in the field of organic electronics, particularly in the development of more efficient OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine and its potential side effects.

Synthesis Methods

The synthesis of N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine can be achieved through various methods, including the reaction of 2-aminobenzenethiol with butyric anhydride in the presence of a catalyst. Other methods involve the reaction of 2-aminobenzenethiol with butyl isocyanate or the reaction of 2-aminobenzenethiol with butyl chloroformate.

Scientific Research Applications

N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has been studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has been used as a building block for the synthesis of organic semiconductors. In organic electronics, N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In biomedical research, N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine has been studied for its potential as an anticancer agent.

properties

CAS RN

53983-80-5

Product Name

N-butyl-1,1-dioxo-1,2-benzothiazol-3-amine

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-butyl-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C11H14N2O2S/c1-2-3-8-12-11-9-6-4-5-7-10(9)16(14,15)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)

InChI Key

KQYODQYERBKKEY-UHFFFAOYSA-N

Isomeric SMILES

CCCCNC1=NS(=O)(=O)C2=CC=CC=C21

SMILES

CCCCN=C1C2=CC=CC=C2S(=O)(=O)N1

Canonical SMILES

CCCCNC1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

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